4-(4-ethoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-(4-ethoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an ethoxyphenyl group, a methyl group, and a thiol group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide. The reaction is usually carried out in the presence of a base such as sodium hydroxide.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the triazole intermediate with 4-ethoxyphenyl bromide in the presence of a suitable base like potassium carbonate.
Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide or dimethyl sulfate.
Thiol Group Introduction: The thiol group can be introduced by reacting the triazole intermediate with thiourea in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in 4-(4-ethoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol can undergo oxidation to form disulfides.
Reduction: The compound can be reduced to form the corresponding triazole derivative without the thiol group.
Substitution: The ethoxyphenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.
Major Products
Oxidation: Disulfides.
Reduction: Triazole derivatives.
Substitution: Nitro or halogenated derivatives of the ethoxyphenyl group.
Scientific Research Applications
4-(4-ethoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and antifungal agent. The triazole ring is known for its biological activity, and modifications to this structure can lead to compounds with enhanced therapeutic properties.
Materials Science: The compound can be used in the synthesis of polymers and materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It is used in studies involving enzyme inhibition and protein binding due to its ability to interact with biological molecules.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-ethoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with biological targets such as enzymes and proteins. The triazole ring can bind to the active sites of enzymes, inhibiting their activity. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their function. The ethoxyphenyl group can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol: Lacks the methyl group, which can affect its biological activity and chemical properties.
4-(4-methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol: Contains a methoxy group instead of an ethoxy group, which can influence its solubility and reactivity.
4-(4-ethoxyphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol: Contains an ethyl group instead of a methyl group, which can alter its steric and electronic properties.
Uniqueness
4-(4-ethoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the ethoxyphenyl group enhances its lipophilicity, while the thiol group provides a reactive site for further chemical modifications. The methyl group can influence its steric interactions and overall stability.
Properties
IUPAC Name |
4-(4-ethoxyphenyl)-3-methyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-3-15-10-6-4-9(5-7-10)14-8(2)12-13-11(14)16/h4-7H,3H2,1-2H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZHKNYFTBNWNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NNC2=S)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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